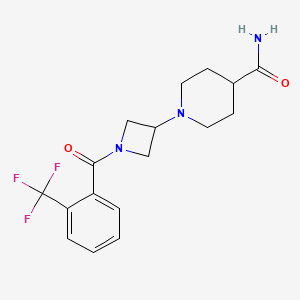
1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TFB-TAP, and it has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
Research has explored derivatives similar to 1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide for their potential in treating bacterial and fungal infections. For example, novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides demonstrated antibacterial effects against both Gram-negative and Gram-positive bacteria in vitro, highlighting the potential for these compounds in antibacterial therapy (Pouramiri, Kermani, & Khaleghi, 2017).
Antineoplastic Applications
The metabolism of Flumatinib, a tyrosine kinase inhibitor structurally related to the compound , was studied in chronic myelogenous leukemia patients. This research underlines the importance of understanding the metabolic pathways of such compounds for the development of cancer treatments (Gong, Chen, Deng, & Zhong, 2010).
Inhibition of Soluble Epoxide Hydrolase
A derivative, 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides, was identified as an inhibitor of soluble epoxide hydrolase, showcasing the compound's relevance in exploring therapeutic avenues for diseases modulated by this enzyme (Thalji et al., 2013).
CNS Active Agents
Compounds featuring the azetidinone and piperidine structures have been evaluated for their potential as antidepressant and nootropic agents, indicating the significance of such chemical frameworks in developing central nervous system (CNS) active drugs (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Propiedades
IUPAC Name |
1-[1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O2/c18-17(19,20)14-4-2-1-3-13(14)16(25)23-9-12(10-23)22-7-5-11(6-8-22)15(21)24/h1-4,11-12H,5-10H2,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLNMGPZXYSTKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

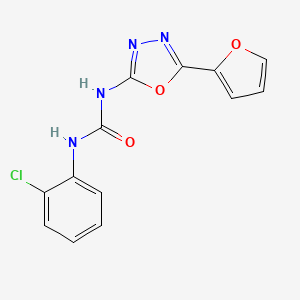
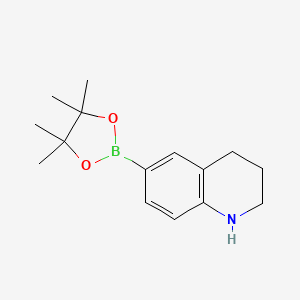
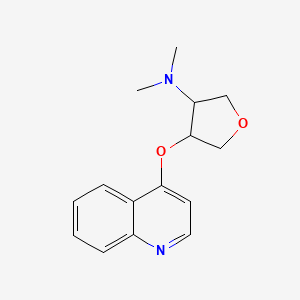
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2736762.png)
![Ethyl 5-[(4-nitrobenzoyl)amino]-3-{2-[(4-nitrobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2736763.png)
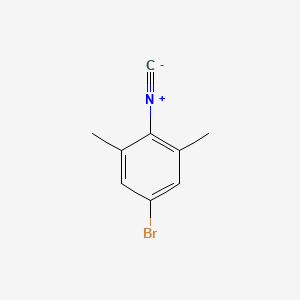
![Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate](/img/structure/B2736765.png)
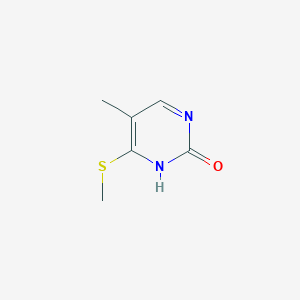
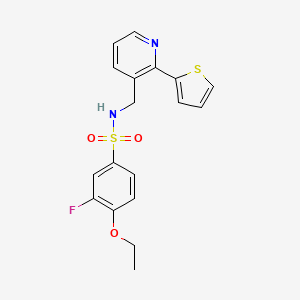
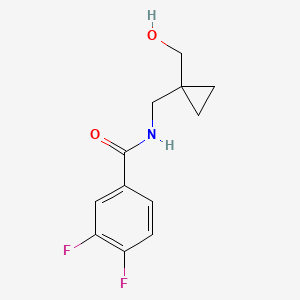
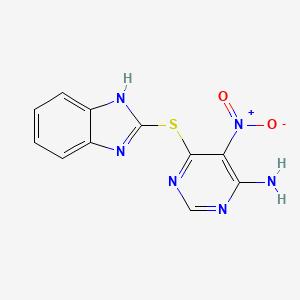
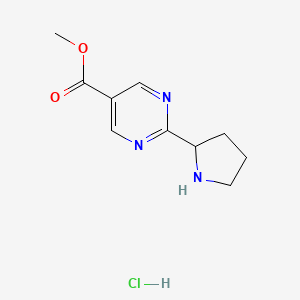
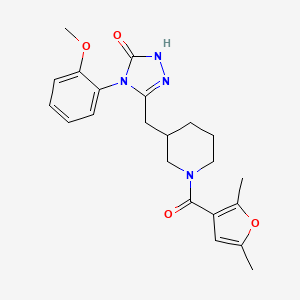
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2736781.png)